molecular formula C11H15NO B8376080 3'-(N-Ethylaminomethyl)acetophenone

3'-(N-Ethylaminomethyl)acetophenone

Cat. No.: B8376080
M. Wt: 177.24 g/mol
InChI Key: PDUATQOINJIZHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-(N-Ethylaminomethyl)acetophenone is a substituted aromatic ketone derived from acetophenone (C₆H₅C(O)CH₃), where a tertiary amine group (-CH₂-NH-CH₂CH₃) is introduced at the 3' position of the benzene ring. This modification imparts unique chemical and biological properties, making it a compound of interest in pharmaceutical and agrochemical research.

Acetophenone derivatives are widely studied for their versatility in organic synthesis, fragrance production, and biological activities such as anti-inflammatory, antimicrobial, and pesticidal effects . The introduction of substituents like amino groups enhances solubility, reactivity, and bioactivity, as seen in compounds like apocynin and paeonol .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-[3-(ethylaminomethyl)phenyl]ethanone

InChI

InChI=1S/C11H15NO/c1-3-12-8-10-5-4-6-11(7-10)9(2)13/h4-7,12H,3,8H2,1-2H3

InChI Key

PDUATQOINJIZHS-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC(=CC=C1)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The 3' position of acetophenone can be functionalized with various groups, each altering physicochemical and biological properties:

Compound Name Substituent Key Functional Features
3'-(N-Ethylaminomethyl)acetophenone -CH₂-NH-CH₂CH₃ Tertiary amine group; enhances basicity and H-bonding potential
3'-Hydroxyacetophenone -OH Phenolic hydroxyl; increases polarity and antioxidant activity
3-Benzyloxyacetophenone -O-CH₂C₆H₅ Benzyl ether group; improves lipophilicity
3’-N-Sulfonamide Acetophenone -SO₂-NH-(2,5-Cl₂C₆H₃) Sulfonamide group; confers acidity and bioactivity

Physical and Chemical Properties

Substituents significantly influence melting/boiling points, solubility, and reactivity:

Compound Name Melting Point (°C) Boiling Point (°C) Solubility (Water) Reactivity Notes
Acetophenone 19–20 202 0.55 g/100 mL Undergoes oxidation, reduction, electrophilic substitution
3'-Hydroxyacetophenone Not reported Not reported Moderate Participates in hydrogen bonding; oxidizable to quinones
3-Benzyloxyacetophenone 29–30 154 (0.3 mmHg) Low Stable under acidic conditions; undergoes hydrolysis
Target Compound Not reported Not reported Likely low Basic amine may improve solubility in acidic media

Key Chemical Reactions :

  • Acetophenone: Oxidized to benzoic acid (acidified KMnO₄), reduced to 1-phenylethanol (Na/EtOH), and undergoes nitration at the meta position .
  • Amino-Substituted Analogs: The N-ethylaminomethyl group may facilitate nucleophilic reactions or serve as a directing group in further substitutions.

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